molecular formula C10H14ClNO2 B2721773 4-Amino-4-phenylbutanoic acid hydrochloride CAS No. 122602-44-2

4-Amino-4-phenylbutanoic acid hydrochloride

Cat. No.: B2721773
CAS No.: 122602-44-2
M. Wt: 215.68
InChI Key: HWYVTLZMBWZXGN-UHFFFAOYSA-N
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Description

4-Amino-4-phenylbutanoic acid hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2. It is a white to off-white solid that is soluble in water and methanol. This compound is known for its applications in the pharmaceutical industry, particularly for its anxiolytic and nootropic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors[3][3].

Medicine:

  • Known for its anxiolytic and nootropic effects, it is used in the treatment of anxiety and cognitive disorders[3][3].

Industry:

Mechanism of Action

4-Amino-4-phenylbutanoic acid hydrochloride acts primarily as a GABA receptor agonist. It binds to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. Additionally, it mildly increases dopamine levels in the brain, contributing to its nootropic effects[3][3].

Comparison with Similar Compounds

    Baclofen: Another GABA receptor agonist used as a muscle relaxant.

    Gabapentin: Used to treat neuropathic pain and seizures.

    Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant[][3].

Uniqueness: 4-Amino-4-phenylbutanoic acid hydrochloride is unique in its dual action as both an anxiolytic and a nootropic, making it valuable for treating anxiety and cognitive disorders simultaneously. Its ability to cross the blood-brain barrier more effectively than some other GABA analogs also enhances its efficacy[3][3].

Properties

IUPAC Name

4-amino-4-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYVTLZMBWZXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122602-44-2
Record name 4-amino-4-phenylbutanoic acid hydrochloride
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